REACTION_CXSMILES
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[CH3:1][N:2]1[C:7](=[O:8])[N:6]([CH3:9])[C:5](=[O:10])[CH:4]=[N:3]1.[Br:11]Br>O>[Br:11][C:4]1[C:5](=[O:10])[N:6]([CH3:9])[C:7](=[O:8])[N:2]([CH3:1])[N:3]=1
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Name
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|
Quantity
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13.3 g
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Type
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reactant
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Smiles
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CN1N=CC(N(C1=O)C)=O
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Name
|
|
Quantity
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18 mL
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Type
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reactant
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Smiles
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BrBr
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
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BrC=1C(N(C(N(N1)C)=O)C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |